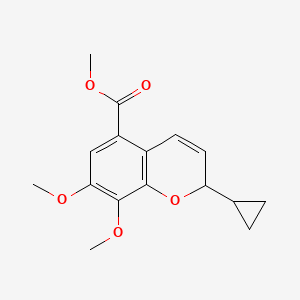
2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester
Overview
Description
“2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester” is an advanced intermediate of a Dihydrofolate Reductase Inhibitor . It’s a synthetic compound that exhibits antitumor and anti-inflammatory activities.
Synthesis Analysis
The synthesis of this compound has been studied in detail. The enantioselective synthesis and photoracemization studies were conducted by Peter Wipf and Warren S. Weiner . The supporting information available includes 1H and 13C NMR spectra for all synthetic intermediates .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR . Unfortunately, the specific details of the molecular structure analysis are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Research into chromene derivatives, including compounds similar to 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester, has primarily focused on their synthesis and structural characterization. For instance, studies have detailed the synthesis of chromane derivatives, exploring the structural and conformational aspects through techniques such as IR, NMR spectroscopy, mass spectrometry, and X-ray analysis. These investigations provide insights into the conformational preferences in solution and the solid state, crucial for understanding the compound's reactivity and interaction with biological targets (Ciolkowski et al., 2009).
Biological Activities and Applications
Further research has explored the biological activities of cyclopropyl and chromene derivatives, indicating their potential in medical and pharmacological applications. For example, bromophenol derivatives with cyclopropyl moieties have shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant to diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019). These findings suggest that structurally similar compounds, including 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester, may possess significant biological activities worth further investigation.
Chemical Reactivity and Transformations
Research on the chemical reactivity and transformations of related compounds has provided valuable insights into synthetic pathways that could be applicable to the synthesis of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester derivatives. Studies have detailed various synthetic strategies, including cyclopropanation reactions and the exploration of different chemical transformations leading to the creation of novel cyclopropyl-containing compounds (Shi et al., 2008). These methodologies highlight the versatility and potential of cyclopropyl and chromene derivatives in synthetic organic chemistry.
properties
IUPAC Name |
methyl 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-18-13-8-11(16(17)20-3)10-6-7-12(9-4-5-9)21-14(10)15(13)19-2/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRSOMBWDPYSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469961 | |
| Record name | 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester | |
CAS RN |
192315-05-2 | |
| Record name | 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


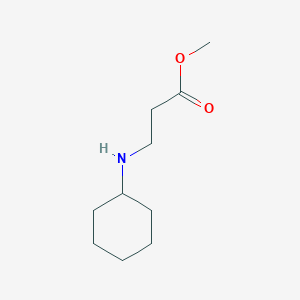
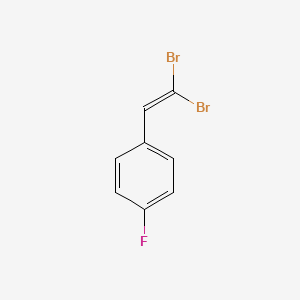
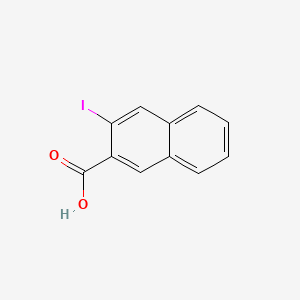
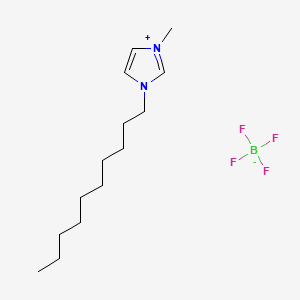
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)
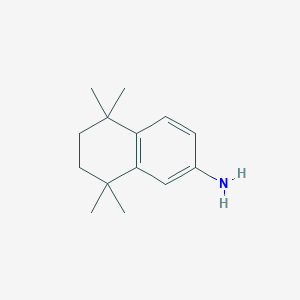
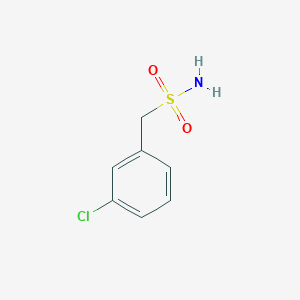
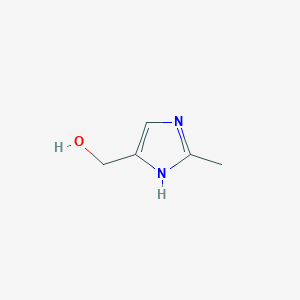
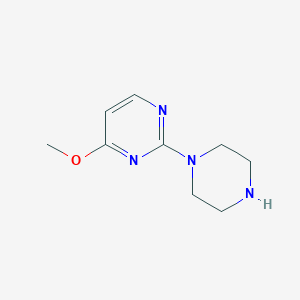
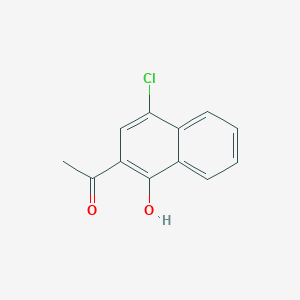
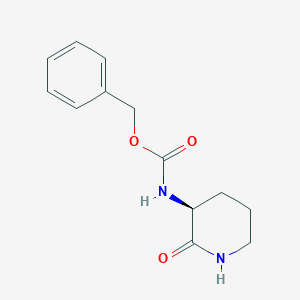
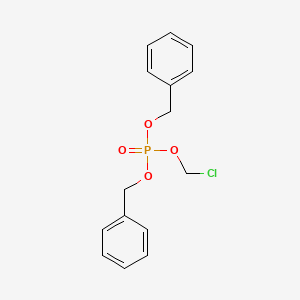
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)